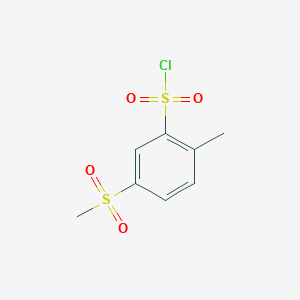
3-Chloro-5-fluoro-4-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-Chloro-5-fluoro-4-methoxybenzonitrile, is a halogenated benzonitrile derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and methoxy groups on the benzene ring can significantly influence the reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzonitriles can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 3-fluoro-4-methylbenzonitrile involves nitrification, diazotization, fluorination, reductive and oxidation reactions, with a reported yield of 48% . Similarly, 3,4-difluorobenzonitrile, another closely related compound, is synthesized through amidation, dehydration, and fluorination starting from 3,4-dichlorobenzoyl chloride . These methods highlight the versatility of halogenated benzonitriles as intermediates and the complexity of their synthesis.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis are commonly used to analyze the molecular structure of halogenated benzonitriles. For example, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined using X-ray diffraction, confirming the geometry of the olefinic bond and providing detailed structural conformation . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Halogenated benzonitriles can undergo various chemical reactions, including nucleophilic aromatic substitution, as seen in the reaction of 3-trichloromethylbenzonitrile with sodium methoxide to give 5-dimethoxymethyl-2-methoxybenzonitrile . Additionally, the formation of carbenes from diazirines and their subsequent reactions with electron-poor alkenes to give cyclopropanes or with alcohols to give alkyl formates demonstrates the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles are influenced by the substituents on the benzene ring. For example, the presence of halogen atoms can enhance the compound's ability to form specific interactions, such as OH...NC interactions in the case of 3,5-dihalo-4-hydroxybenzonitriles, leading to chain-like arrangements in their crystal structures . The optical properties, such as absorption and fluorescence, are also affected by the substituents, as observed in the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .
Scientific Research Applications
1. Applications in Anti-tumor Activities
3-Chloro-5-fluoro-4-methoxybenzonitrile has been utilized in the synthesis of novel 4-aminoquinazoline derivatives, which have shown potential anti-tumor activities. A study by Li (2015) demonstrated that these derivatives, including 3-chloro-4-fluoro-phenyl-{7-[3-(2-chlorophenoxy)-propoxy]-6-methoxy-quinazolin-4-yl}amine and 5-chloro-2-{3-[4-(3-chloro-4-fluorophenylamino)-6-methoxy-quinazolin-7-yloxy]-propoxy}-benzaldehyde, exhibited significant inhibitory effects on Bcap-37 cell proliferation, suggesting their potential as anti-cancer agents (Li, 2015).
2. Charge Control in SNAr Reaction
The compound has been implicated in the study of charge control in the SNAr (nucleophilic aromatic substitution) reaction. Research by Cervera, Marquet, and Martin (1996) found that harder nucleophiles, like methoxide anion, lead to the substitution of a fluorine atom in reactions involving 3-Chloro-5-fluoro-4-methoxybenzonitrile. This study aids in understanding the reaction mechanisms and dynamics in organic synthesis (Cervera, Marquet, & Martin, 1996).
3. Halogen-Exchange Fluorination
In the context of halogen-exchange reactions, 3-Chloro-5-fluoro-4-methoxybenzonitrile has been studied for its role in the synthesis of various fluorinated compounds. Suzuki and Kimura (1992) explored its use in preparing 3,4-Difluorobenzonitrile by halogen-exchange reaction, highlighting its significance in the field of fluorine chemistry, especially for the production of fluorinated organic compounds (Suzuki & Kimura, 1992).
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLTRBVBZNQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397357 |
Source


|
| Record name | 3-Chloro-5-fluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-30-9 |
Source


|
| Record name | 3-Chloro-5-fluoro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)


![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)
